molecular formula C15H23N5O4 B13689016 Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate

Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate

Cat. No.: B13689016
M. Wt: 337.37 g/mol
InChI Key: UGBQTINKTQHXLW-UHFFFAOYSA-N
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Description

Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a nitro-substituted pyridine compound under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Amino-substituted piperidine derivatives.

    Substitution: Various substituted piperidinecarboxylates.

    Hydrolysis: Piperidinecarboxylic acids.

Mechanism of Action

The mechanism of action of Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The nitro group can also participate in redox reactions, influencing cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate is unique due to its combination of a nitro group and a dimethylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical pathways .

Properties

Molecular Formula

C15H23N5O4

Molecular Weight

337.37 g/mol

IUPAC Name

ethyl 4-[[6-(dimethylamino)-3-nitropyridin-2-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C15H23N5O4/c1-4-24-15(21)19-9-7-11(8-10-19)16-14-12(20(22)23)5-6-13(17-14)18(2)3/h5-6,11H,4,7-10H2,1-3H3,(H,16,17)

InChI Key

UGBQTINKTQHXLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=C(C=CC(=N2)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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